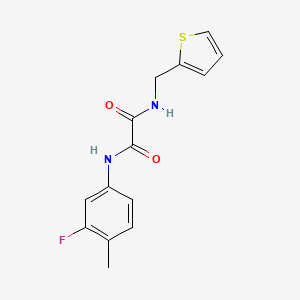

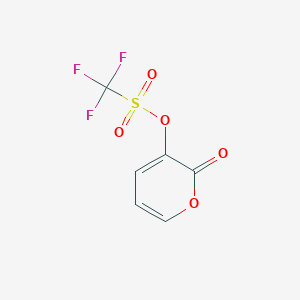

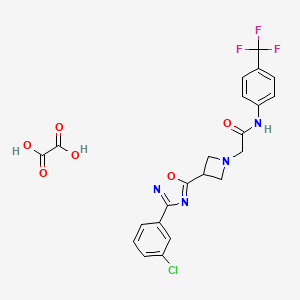

![molecular formula C23H15NO4S2 B2554103 N-[3-(4-甲氧基苯基)-4-氧代-4H-[1]苯并噻吩并[3,2-b]吡喃-2-基]噻吩-2-甲酰胺 CAS No. 881555-37-9](/img/structure/B2554103.png)

N-[3-(4-甲氧基苯基)-4-氧代-4H-[1]苯并噻吩并[3,2-b]吡喃-2-基]噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-component reactions. For instance, the synthesis of 3H-Naphtho[2.1-b]pyran-2-carboxamides is achieved through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids such as ZnI2 and FeCl3. This process occurs under an air atmosphere and is thought to involve the formation of an aryl-zinc (II) σ-bond and its α-addition to isocyanide .

Molecular Structure Analysis

The molecular structure of N-glycosyl-thiophene-2-carboxamides has been extensively studied. X-ray crystal structural analysis reveals that the pyranose rings of these compounds typically adopt a 4C1 conformation. The carbonyl oxygen and sulfur of the thiophene are often found in an s-cis conformation. Density functional theory (DFT) and Møller-Plesset (MP2) calculations further support the stability of the s-cis conformer over the s-trans isomer, with the s-cis conformer of 3-ethynyl-thiophene-2-carboxamide being significantly more stable due to a moderate hydrogen bonding interaction .

Chemical Reactions Analysis

The reactivity of carboxamide derivatives can be influenced by their structural conformations. For example, the anti-rotamer conformation about the C-N bond affects the reactivity of 4-oxo-N-phenyl-4H-chromene-2-carboxamide. The orientation of the amide O atom, whether trans- or cis-related to the O atom of the pyran ring, can also influence the compound's chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives are closely related to their molecular structures. For instance, the presence of a carbohydrate residue is crucial for the biological properties of N-glycosyl-thiophene-2-carboxamides, as demonstrated by their effects on cell growth and DNA synthesis. The acetylated analogues of these compounds show increased potency, likely due to improved cell membrane transport. The conformational preferences of these molecules, such as the s-cis conformation, contribute to their stability and may affect their physical properties like solubility and melting point .

Case Studies and Biological Activity

Some novel carboxamide derivatives have been synthesized and tested for their antimicrobial properties. For example, a series of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives have been created and evaluated against various pathogenic microorganisms. These compounds have shown promising antibacterial activity, which is corroborated by spectral studies and elemental analysis .

科学研究应用

合成方法

膦催化的环化

Ma、Yu 和 Meng (2018) 的研究描述了一种高效的三(4-甲氧基苯基)膦催化的多米诺反应,用于生成 2H-苯并[4,5]噻吩[3,2-b]吡喃衍生物,突出了可能适用于合成结构与目标化合物类似的化合物的一种方法 (Ma, Yu, & Meng, 2018).

衍生物的生物活性

Vasu、Nirmala、Chopra、Mohan 和 Saravanan (2005) 研究了两种噻吩-3-甲酰胺衍生物,显示出抗菌和抗真菌活性,表明相关化合物中具有潜在的生物活性 (Vasu 等,2005).

抗肿瘤活性

Queiroz、Calhelha、Vale-Silva、Pinto 和 São-José Nascimento (2009) 合成了新型的 3-(芳基)苯并噻吩[2,3-c]吡喃-1-酮,并评估了它们的抗肿瘤活性,揭示了此类化合物在癌症研究中的潜在医学应用 (Queiroz 等,2009).

杂环的迈克尔加成

Bakhouch、Houari、Daoudi、Kerbal 和 Yazidi (2015) 讨论了通过迈克尔加成合成 2-氨基-4-芳基-4H-1-苯并噻吩[3,2-b]吡喃,这是一种与创建结构相似的化合物相关的 (Bakhouch 等,2015)方法。

苯并吡喃酮的氧化环化

Wang、Yang 和 Yang (2018) 公开了 Ir(III) 催化的氧化环化方法,用于构建苯并噻吩[3,2-c][2]苯并吡喃酮,这可能适用于合成相关的化学结构 (Wang、Yang 和 Yang,2018).

未来方向

属性

IUPAC Name |

N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO4S2/c1-27-14-10-8-13(9-11-14)18-19(25)21-20(15-5-2-3-6-16(15)30-21)28-23(18)24-22(26)17-7-4-12-29-17/h2-12H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSFWCFQLQGEIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)SC4=CC=CC=C43)NC(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

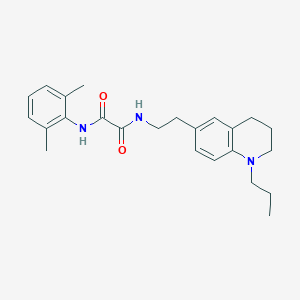

![N-[4-(difluoromethoxy)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2554020.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2554022.png)

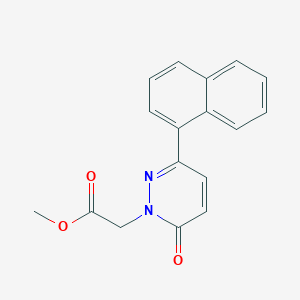

![Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate](/img/structure/B2554035.png)

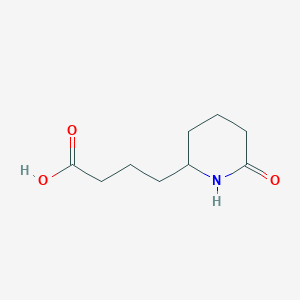

![3-[(2-Cyanopyridin-3-yl)sulfonylamino]-N-ethylpyrrolidine-1-carboxamide](/img/structure/B2554039.png)

![Ethyl 4-(3,4-dimethoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2554043.png)